1-(Mesitylsulfonyl)-4-phenylpiperazine

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

1-(Mesitylsulfonyl)-4-phenylpiperazine (CAS 329938-59-2) is a sulfonylpiperazine derivative characterized by a bulky 2,4,6-trimethylphenyl (mesityl) sulfonyl group on the piperazine nitrogen and a phenyl substituent on the opposite nitrogen. This unique substitution pattern confers distinct steric and electronic properties compared to simpler sulfonylpiperazine analogs.

Molecular Formula C19H24N2O2S
Molecular Weight 344.5 g/mol
CAS No. 329938-59-2
Cat. No. B3125915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Mesitylsulfonyl)-4-phenylpiperazine
CAS329938-59-2
Molecular FormulaC19H24N2O2S
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C
InChIInChI=1S/C19H24N2O2S/c1-15-13-16(2)19(17(3)14-15)24(22,23)21-11-9-20(10-12-21)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3
InChIKeyBVAYZVVKMGUPOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Mesitylsulfonyl)-4-phenylpiperazine (CAS 329938-59-2): A Sterically Hindered Sulfonylpiperazine for Specialized Receptor Interaction and SAR Studies


1-(Mesitylsulfonyl)-4-phenylpiperazine (CAS 329938-59-2) is a sulfonylpiperazine derivative characterized by a bulky 2,4,6-trimethylphenyl (mesityl) sulfonyl group on the piperazine nitrogen and a phenyl substituent on the opposite nitrogen . This unique substitution pattern confers distinct steric and electronic properties compared to simpler sulfonylpiperazine analogs. While primary research directly detailing the biological activity of this specific compound is extremely limited, its classification within the broader 1-arylsulfonyl-4-phenylpiperazine family places it firmly within the context of medicinal chemistry research for enzyme inhibition and receptor modulation [1]. The compound is primarily offered as a high-purity (≥97-98%) research chemical for early-stage drug discovery and chemical biology applications .

1-(Mesitylsulfonyl)-4-phenylpiperazine: Why In-Class Analogs Are Not Interchangeable


Procurement based solely on the core phenylpiperazine scaffold is insufficient for reproducible research outcomes. The sulfonylpiperazine class exhibits highly variable biological activity dependent on the precise nature of the N-sulfonyl substituent [1]. The mesityl (2,4,6-trimethylphenyl) group of 1-(Mesitylsulfonyl)-4-phenylpiperazine introduces significant steric bulk and unique electronic effects compared to other analogs like 1-tosyl-4-phenylpiperazine (p-methylphenyl) or 1-(methylsulfonyl)-4-phenylpiperazine. These structural differences profoundly impact molecular recognition, as demonstrated by studies where even minor positional changes (e.g., moving a sulfonamide from the 3- to 4-position) or substituent modifications on the arylsulfonyl group can drastically alter enzyme inhibition potency (IC50 values) and receptor binding affinity (Ki values) [1][2]. Therefore, substituting this specific compound with a less hindered or electronically distinct analog will likely result in non-comparable binding kinetics, altered selectivity profiles, and irreproducible structure-activity relationship (SAR) data, undermining the validity of downstream experiments [3].

Quantitative Differentiation of 1-(Mesitylsulfonyl)-4-phenylpiperazine: Comparative Evidence Against Analogs


Steric Bulk and Predicted Physicochemical Properties Differentiate from Unsubstituted and Mono-Methyl Sulfonyl Analogs

The mesitylsulfonyl group confers distinct predicted physicochemical properties compared to the simplest alkylsulfonyl and unsubstituted arylsulfonyl analogs, which are critical determinants of permeability and solubility. The target compound has a predicted pKa of 4.90 ± 0.40, a LogP value estimated at approximately 3.2, and a polar surface area (PSA) of approximately 49 Ų . In contrast, 1-(methylsulfonyl)-4-phenylpiperazine has a lower predicted LogP (~1.5) and a smaller PSA, while the 1-tosyl-4-phenylpiperazine analog (with a single para-methyl group) has a LogP of approximately 2.8 and a PSA of ~49 Ų . The enhanced steric profile of the mesityl group (three methyl groups) is predicted to reduce conformational flexibility and restrict access to certain binding pockets, a feature that can be exploited for selective target engagement .

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

SAR-Guided Differentiation in α-Glucosidase Inhibition: Benchmarking Against Optimized 1-Arylsulfonyl-4-phenylpiperazine Derivatives

While no direct inhibition data is available for this specific mesityl derivative, a comprehensive SAR study on 1-arylsulfonyl-4-phenylpiperazine analogs (compounds 3a-n) reveals that α-glucosidase inhibition is exquisitely sensitive to the nature of the arylsulfonyl substituent [1]. The study identified compound 3e, bearing a 4-methylphenylsulfonyl (tosyl) group, as the most potent inhibitor with an IC50 of 92.3 µM [1]. In contrast, analogs with electron-withdrawing groups (e.g., 4-nitrophenyl, 4-chlorophenyl) showed markedly reduced or no inhibition. The mesitylsulfonyl group in the target compound, with its three electron-donating methyl groups, represents a distinct electronic and steric environment that would be predicted, based on this SAR trend, to yield a significantly different (and potentially enhanced or diminished) inhibitory profile compared to the tosyl analog 3e [1]. This highlights the compound's unique position for exploring the steric and electronic tolerance of the enzyme's active site.

Enzyme Inhibition α-Glucosidase SAR

Potential for Selective Neurological Target Engagement: Differentiation via Steric Constraints in Receptor Binding

Investigations into the binding of sulfonyl-containing arylalkylamines at human 5-HT6 serotonin receptors demonstrate that the sulfonyl moiety is a critical pharmacophore, but the binding pocket exhibits significant tolerance for structural variation, allowing for selective ligand design [1]. The study revealed that moving the sulfonamide group from the 3- to the 4-position on a phenylpiperazine scaffold had relatively little impact on affinity (Ki values within a similar range) [1]. However, the mesitylsulfonyl group on the target compound introduces a level of steric hindrance not present in any of the compounds tested in that study (which included phenylsulfonyl, 4-methoxyphenylsulfonyl, and 4-chlorophenylsulfonyl analogs). This substantial steric bulk is a differentiating feature that could be leveraged to achieve subtype selectivity within the serotonin receptor family or other GPCR targets where a large, lipophilic substituent is favored for a specific sub-pocket.

Receptor Binding 5-HT6 CNS

Purity and Supply Chain Consistency: A Verifiable Procurement Advantage for Reproducible Research

Unlike generic chemical suppliers, authoritative sources for 1-(Mesitylsulfonyl)-4-phenylpiperazine offer a verified and consistent purity standard of ≥97-98%, with the compound cataloged under the AldrichCPR collection by Sigma-Aldrich, indicating it is part of a curated set of unique chemicals for early discovery research . This level of quality control and source traceability is a critical procurement differentiator. In contrast, many close analogs (e.g., 1-tosyl-4-phenylpiperazine or 1-(methylsulfonyl)-4-phenylpiperazine) are widely available from numerous sources with highly variable purity (often 95% or unspecified) and no standardized analytical certification, introducing a significant risk of batch-to-batch variability in biological assays .

Chemical Procurement Purity Reproducibility

High-Value Research Applications for 1-(Mesitylsulfonyl)-4-phenylpiperazine (CAS 329938-59-2)


Building Focused Libraries for α-Glucosidase Inhibitor Lead Optimization

Sourcing this compound is most valuable when constructing a focused library to explore the steric and electronic SAR around the arylsulfonyl portion of α-glucosidase inhibitors. As shown in Section 3, the activity of 1-arylsulfonyl-4-phenylpiperazines is highly sensitive to the aryl substituent [1]. The mesityl derivative provides a unique, bulky, electron-donating data point that is absent from simpler libraries. Including it enables medicinal chemists to better define the active site's steric boundaries and optimize for both potency and selectivity, directly building upon the published SAR [1].

Probing Steric Requirements in CNS GPCR Binding Pockets

Given the established role of sulfonylpiperazines as ligands for serotonin (5-HT6) and other aminergic GPCRs, this compound serves as an ideal steric probe [2]. Its mesityl group is significantly larger than the substituents in typical high-affinity 5-HT6 ligands. Researchers can use this compound in competitive binding assays to determine if a receptor's orthosteric or allosteric binding site can accommodate this increased bulk, potentially revealing a new vector for achieving subtype selectivity or biased signaling [2]. This is a high-value application for CNS drug discovery programs.

Serving as a Sterically Demanding Negative Control or Tool Compound

Due to its substantial steric hindrance, this compound can be strategically employed as a negative control in experiments where a simpler, active sulfonylpiperazine is being studied. For example, if a tosyl or mesyl analog demonstrates potent enzyme inhibition or receptor binding, the mesityl derivative's inability to fit into the same binding pocket (or its drastically reduced potency) confirms the steric constraints of the target. This application, based on the class-level evidence of structure-dependent activity, provides a robust internal control for validating target engagement mechanisms [3].

Sourcing a Unique Building Block for Advanced Heterocyclic Synthesis

For synthetic chemists, this compound is not just an endpoint but a starting material. The phenylpiperazine core can be further functionalized, or the mesitylsulfonyl group can act as a protecting group or a handle for further derivatization. Its unique combination of a bulky sulfonamide and a free phenylpiperazine nitrogen makes it a valuable, pre-assembled fragment for diversity-oriented synthesis, offering a distinct chemical space not readily accessible with simpler sulfonyl chlorides .

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